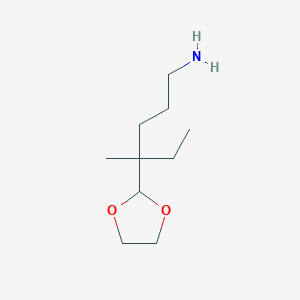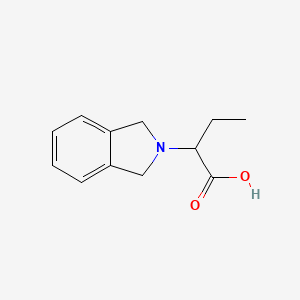
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Overview
Description
There are several compounds that have a similar structure to “2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid”, such as “3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” and "4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid" . These compounds contain an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of similar compounds shows that they contain an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring . The exact structure of “this compound” would depend on the specific arrangement and bonding of the atoms.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, “3-methyl-2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” is a solid at room temperature and has a melting point of 170 - 172°C .
Scientific Research Applications
Environmental Fate and Aquatic Effects of Related Chemicals
Research on the environmental fate and aquatic effects of related chemicals, such as C4 and C8 oxo-process chemicals, offers insight into how similar compounds might interact with environmental factors. These studies focus on the biodegradability and potential environmental impacts of compounds used in industrial applications, suggesting a framework for assessing the environmental implications of various chemicals, including potentially 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid (Staples, 2001).
Microbial Production of Volatile Fatty Acids
The microbial production of volatile fatty acids (VFAs) from various substrates highlights the biotechnological applications of microbial fermentation in producing valuable chemicals. This area of research points to the potential for using specific microorganisms to convert biomass into useful products, which may include derivatives or related compounds of this compound (Bhatia & Yang, 2017).
Biocatalytic Applications of Clostridium sp.
The genus Clostridium offers a rich source of biocatalysts capable of converting a wide range of substrates into biofuels and chemicals. This research highlights the versatility of Clostridium species in biotechnological applications, suggesting the potential for exploring the use of such bacteria in the synthesis or transformation of complex organic compounds, potentially including this compound (Liberato et al., 2019).
Enhancement of Butanol Production
The biochemical production of butanol, a biofuel and chemical, from renewable feedstock is an area of significant research interest. Efforts to improve the yield and efficiency of butanol production through various strategies, including genetic engineering and process optimization, provide a context for understanding how similar approaches could be applied to the production or modification of related compounds, such as this compound (Maiti et al., 2016).
Safety and Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, “4-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid” is associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mechanism of Action
Target of Action
The primary target of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
The compound interacts with its target by binding to the active site of the Macrophage metalloelastase . This interaction inhibits the enzyme’s activity, leading to a decrease in the degradation of extracellular matrix components .
Biochemical Pathways
The inhibition of Macrophage metalloelastase affects the extracellular matrix remodeling pathway . This pathway is crucial for various physiological processes, including tissue development, wound healing, and immune response. By inhibiting this pathway, this compound can potentially influence these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Macrophage metalloelastase . By inhibiting this enzyme, the compound can potentially affect tissue remodeling and cell migration processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with melatonin receptors, particularly the MT2 subtype, where it acts as an antagonist . This interaction is crucial for understanding its potential therapeutic applications, especially in regulating circadian rhythms and sleep disorders.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melatonin receptors can affect various signaling pathways involved in sleep regulation and other physiological processes . Additionally, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to melatonin receptors, particularly the MT2 subtype, with high affinity, acting as an antagonist . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways and physiological responses. Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in altered cellular responses and potential adaptation mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating sleep patterns and circadian rhythms. At higher doses, it may cause toxic or adverse effects, including disruptions in normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in certain tissues . These interactions can affect its localization and concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11(12(14)15)13-7-9-5-3-4-6-10(9)8-13/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWDYRBGZWMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
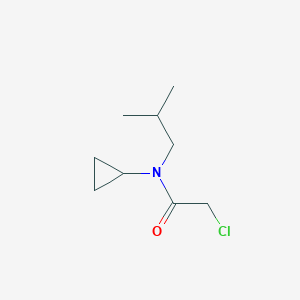
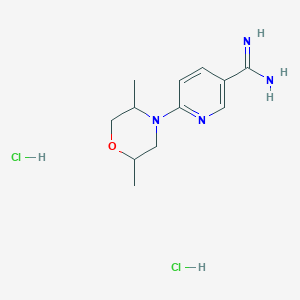

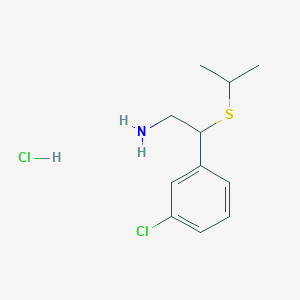


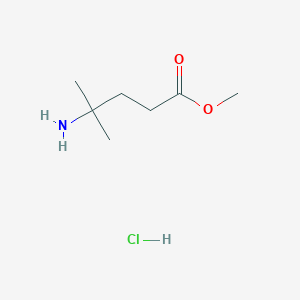
![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)

![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
